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Compound of Interest

Compound Name: 4-lodo-3-nitrobenzonitrile

Cat. No.: B178522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a
detailed synthetic pathway for 4-iodo-3-nitrobenzonitrile. The information is compiled from
established chemical literature and patents, offering in-depth experimental protocols for its
multi-step synthesis.

Chemical Structure and Properties

4-lodo-3-nitrobenzonitrile is an aromatic compound with the molecular formula C7H3IN20:2.[1]
[2] It possesses a benzene ring substituted with an iodo group at position 4, a nitro group at
position 3, and a nitrile group at position 1.

Table 1: Physicochemical Properties of 4-lodo-3-nitrobenzonitrile

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b178522?utm_src=pdf-interest
https://www.benchchem.com/product/b178522?utm_src=pdf-body
https://www.benchchem.com/product/b178522?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2023/ob/d3ob01187a
https://www.chemscene.com/cs-b0300.html
https://www.benchchem.com/product/b178522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

IUPAC Name 4-iodo-3-nitrobenzonitrile

CAS Number 101420-79-5

Molecular Formula C7HsIN20:2

Molecular Weight 274.02 g/mol [1][2]

SMILES C1=CC(=C(C=C1C#N)--INVALID-LINK--[O-])I
Appearance Yellowish to off-white solid

Melting Point 155 -159 °C

Insoluble in water; Soluble in common organic
Solubility solvents such as dichloromethane and

chloroform.

Synthetic Pathway

The synthesis of 4-iodo-3-nitrobenzonitrile can be achieved through a multi-step process
starting from 4-amino-3-nitrobenzoic acid. The overall transformation involves a Sandmeyer-
type reaction to introduce the iodo group, followed by the conversion of the carboxylic acid to a
nitrile group via an amide intermediate.
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Caption: Synthetic route for 4-iodo-3-nitrobenzonitrile.
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Experimental Protocols
Synthesis of 4-lodo-3-nitrobenzoic Acid

This step involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-
type reaction with potassium iodide.[3]

Experimental Protocol:

» To areaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized
water, and 100 mL of concentrated hydrochloric acid.

 Stir the mixture and cool it to a temperature between 0 and 5 °C.

e Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise,
maintaining the temperature between 0 and 5 °C. The solid should gradually dissolve.

» After the addition is complete, continue stirring the reaction mixture at 0 to 5 °C for 1 hour.

o At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200
mL of water dropwise.

 After the addition, allow the reaction mixture to warm to room temperature and stir for 2
hours, during which a solid will precipitate.

o Collect the solid product by filtration, wash it with deionized water, and dry to yield 4-iodo-3-
nitrobenzoic acid.

Quantitative Data:
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Molar Mass ( g/mol

Reactant | Amount (g) Moles
4-Amino-3-

_ _ _ 182.12 45 0.25
nitrobenzoic acid
Sodium nitrite 69.00 25.9 0.38
Potassium iodide 166.00 88 0.53
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-lodo-3-nitrobenzoic

293.02 65 89.7%

acid

Synthesis of 4-lodo-3-nitrobenzamide

The conversion of the carboxylic acid to the amide is achieved in two steps: esterification to the
methyl ester, followed by amidation.[4]

3.2.1. Esterification to 4-lodo-3-nitrobenzoic acid methyl ester

Experimental Protocol:

¢ In a suitable flask, dissolve 3 g (10 mmol) of 4-iodo-3-nitrobenzoic acid in 30 mL of methanol.
e Cool the solution to 0 °C and slowly add 3.4 g (34.6 mmol) of sulfuric acid.

o Warm the reaction mixture to room temperature and then reflux at approximately 70 °C for 8
hours.

 After cooling, neutralize the mixture with solid sodium bicarbonate and filter to remove the
salts.

» Evaporate the filtrate under reduced pressure.

» To the residue, add 30 mL of water and extract with methyl tert-butyl ether (MTBE) (2 x 30
mL).

o Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
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o Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzoic acid methyl
ester as a yellow solid.

Quantitative Data:

Molar Mass ( g/mol
Reactant Amount (g) Moles

)

4-lodo-3-nitrobenzoic

, 293.02 3 10
acid
Sulfuric acid 98.08 3.4 34.6
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-lodo-3-nitrobenzoic
307.04 2.67 85%

acid methyl ester

3.2.2. Amidation to 4-lodo-3-nitrobenzamide
Experimental Protocol:

e Dissolve 2.0 g (6.5 mmol) of 4-iodo-3-nitrobenzoic acid methyl ester in 80 mL of methanol
and cool the solution to -15 °C.

e Pass anhydrous ammonia gas (approximately 1.02 g, 0.06 mol) through the solution until
saturation.

o Keep the solution at room temperature (25 = 2 °C) for 3 days.

o Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow
solid.

» For further purification, the solid can be recrystallized from a methanol/water mixture.

Quantitative Data:
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Molar Mass ( g/mol

Reactant | Amount (g) Moles
4-lodo-3-nitrobenzoic

_ 307.04 2.0 6.5
acid methyl ester
Ammonia 17.03 ~1.02 ~0.06
Product Molar Mass ( g/mol ) Yield (%) Purity (HPLC)
4-lodo-3-

292.03 95% 98%

nitrobenzamide

Synthesis of 4-lodo-3-nitrobenzonitrile

The final step is the dehydration of 4-iodo-3-nitrobenzamide to the corresponding nitrile. While

a specific protocol for this exact substrate is not detailed in the provided search results, a

general and effective method for the dehydration of aromatic amides involves the use of a

strong dehydrating agent such as phosphorus pentoxide.[5]

General Experimental Protocol (Adaptation):

e In a dry round-bottom flask, thoroughly mix 4-iodo-3-nitrobenzamide with a dehydrating

agent (e.g., phosphorus pentoxide, P20s, in a 1:1 to 1:2 molar ratio).

e Heat the mixture, under anhydrous conditions, to a temperature sufficient to initiate the

reaction (typically 150-200 °C). The reaction can be monitored by the evolution of water.

e The product can be isolated by distillation under reduced pressure or by careful workup

involving quenching the reaction mixture with ice-water and extracting the product with a

suitable organic solvent.

e The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, reaction time, and purification method)

would need to be optimized for this particular substrate.
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Caption: Experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Structure and Synthesis of 4-lodo-3-
nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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